molecular formula C11H20O10S2 B8806170 Diethyl 2,2-bis(methylsulfonyloxymethyl)propanedioate CAS No. 440125-03-1

Diethyl 2,2-bis(methylsulfonyloxymethyl)propanedioate

Cat. No. B8806170
M. Wt: 376.4 g/mol
InChI Key: IPNRYBPVZHCTJL-UHFFFAOYSA-N
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Patent
US07064123B1

Procedure details

A solution of diethyl bis(hydroxymethyl)malonate (46.95 g, 0.21 moles) (prepared by the method of P. Block, Jr., Organic Synthesis, Collective Volume V, 381 (1973)) in methylene chloride (500 mL) was treated with triethyl amine (63 mL) and cooled to −30° C. A mixture of methylsulfonyl chloride (35 mL) in methylene chloride (40 mL) was added to the reaction mixture dropwise over 20 minutes and the reaction mixture was allowed to stir at room temperature for 18 hours. The reaction mixture was then poured into ice water and the product was extracted with methylene chloride. The organic extracts were washed with saturated aqueous sodium chloride and then dried over magnesium sulfate. The solvent was removed by rotary evaporation at reduced pressure and the residue was recrystallized from t-butylmethyl ether and hexane to give 2,2-bis-methylsulfonyloxymethyl-malonic acid diethyl ester (55.04 g).
Quantity
46.95 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:14][OH:15])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>C(Cl)Cl>[CH2:12]([O:11][C:9](=[O:10])[C:3]([CH2:2][O:1][S:24]([CH3:23])(=[O:26])=[O:25])([CH2:14][O:15][S:24]([CH3:23])(=[O:26])=[O:25])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:13]

Inputs

Step One
Name
Quantity
46.95 g
Type
reactant
Smiles
OCC(C(=O)OCC)(C(=O)OCC)CO
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture dropwise over 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride
WASH
Type
WASH
Details
The organic extracts were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from t-butylmethyl ether and hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(COS(=O)(=O)C)COS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.